molecular formula C16H21NO4 B6646813 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid

4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6646813
M. Wt: 291.34 g/mol
InChI Key: NOJPVRWRCWPLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid, also known as DMOG, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of prolyl hydroxylase enzymes, which play a key role in the regulation of hypoxia-inducible factor (HIF) pathways. In

Scientific Research Applications

4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemic heart disease. In neurodegenerative research, 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid exerts its effects through the inhibition of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in HIF-1α. This hydroxylation marks HIF-1α for degradation by the proteasome, leading to a decrease in HIF-1α levels and a subsequent decrease in the expression of HIF target genes. By inhibiting prolyl hydroxylase enzymes, 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid stabilizes HIF-1α and increases the expression of HIF target genes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the induction of angiogenesis, the inhibition of apoptosis, the promotion of cell survival, and the modulation of immune function. 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has also been shown to improve cardiac function, reduce myocardial infarct size, and protect against ischemia/reperfusion injury in animal models of ischemic heart disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid in lab experiments is its ability to stabilize HIF-1α and increase the expression of HIF target genes, which can be useful for studying a variety of physiological processes. However, 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid also has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other cellular processes. Additionally, 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid may not be suitable for all types of experiments, and researchers should carefully consider the specific properties of 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid before using it in their experiments.

Future Directions

There are many potential future directions for research on 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid, including the development of new synthetic methods for producing 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid, the identification of new targets for 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid, and the exploration of new applications for 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid in scientific research. Some possible future directions include the use of 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid as a therapeutic agent for cancer, cardiovascular disease, and neurodegenerative disorders, as well as the use of 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid as a tool for studying the role of HIF pathways in various physiological processes.

Synthesis Methods

4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride with 4-aminomethylmorpholine, followed by the addition of ethyl chloroformate and sodium hydroxide. The resulting product is then purified through a series of chromatography steps to yield pure 4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid.

properties

IUPAC Name

4-[[(2,3-dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-4-3-5-13(12(11)2)14(18)17-10-16(15(19)20)6-8-21-9-7-16/h3-5H,6-10H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJPVRWRCWPLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2(CCOCC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2,3-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid

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